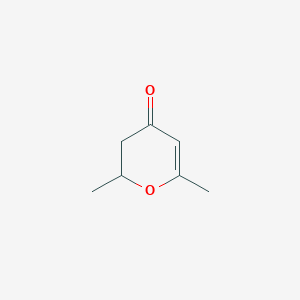
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one is an organic compound with the molecular formula C7H10O2 It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom
作用机制
Target of Action
It’s known that this compound is a product of the maillard reaction , which involves a reaction between amino acids and reducing sugars. The Maillard reaction is a form of non-enzymatic browning, a vital process in culinary applications, pharmaceuticals, and physiology.
Mode of Action
It’s known that the compound is formed in the intermediate stage of the maillard reaction . This reaction involves a complex series of steps, including the condensation of a sugar and an amino acid, followed by cyclization, rearrangement, and dehydration steps .
Biochemical Pathways
It’s known that the compound is a product of the maillard reaction , which can affect various biochemical pathways, including those involved in the formation of advanced glycation end-products (AGEs). AGEs are implicated in various pathological conditions, including diabetes, aging, and neurodegenerative diseases.
Result of Action
It’s known that the compound has antioxidant properties . Specifically, it has been found that one molecule of this compound can scavenge two free radicals , which suggests that it could play a role in protecting cells from oxidative damage.
Action Environment
The action of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one can be influenced by various environmental factors. For instance, the Maillard reaction, which leads to the formation of this compound, is influenced by factors such as temperature, pH, and the presence of oxygen . Furthermore, the compound’s antioxidant activity could be influenced by the presence of other antioxidants or pro-oxidants in the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethyl-4-hydroxy-2H-pyran with an acid catalyst to induce cyclization and form the desired compound . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
化学反应分析
Types of Reactions
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 3,3-Dimethylglutaric anhydride
- β,β-Dimethylglutaric anhydride
- Glutaric anhydride, β,β-dimethyl-
- 3,3-Dimethyladipic anhydride
Uniqueness
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one is unique due to its specific structural features and reactivity.
属性
IUPAC Name |
2,6-dimethyl-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXIEUYDYWTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)
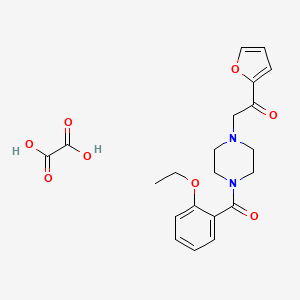
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2804129.png)
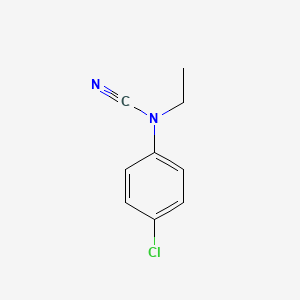
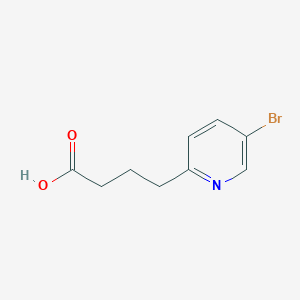
![2-(2-chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2804133.png)
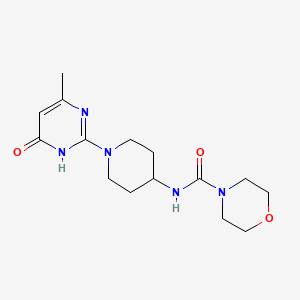
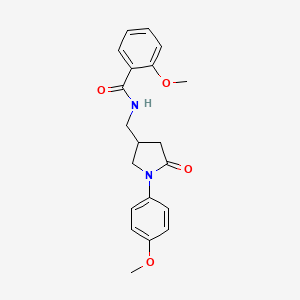
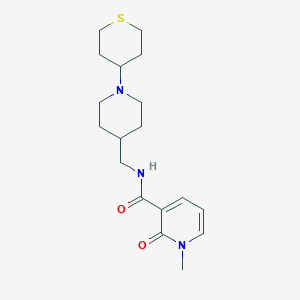
![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2804143.png)
![N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2804146.png)
![2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2804148.png)
![[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2804149.png)
